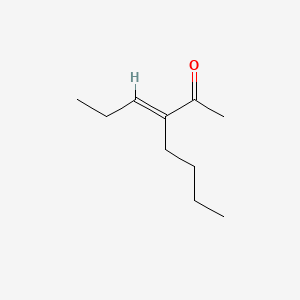![molecular formula C13H12ClNO B14677566 Benzo[h]quinolin-4-ol, 6-chloro-1,2,3,4-tetrahydro- CAS No. 38554-04-0](/img/structure/B14677566.png)
Benzo[h]quinolin-4-ol, 6-chloro-1,2,3,4-tetrahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo[h]quinolin-4-ol, 6-chloro-1,2,3,4-tetrahydro- is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of a benzene ring fused to a quinoline moiety, with a hydroxyl group at the 4th position and a chlorine atom at the 6th position The tetrahydro designation indicates that the compound contains four additional hydrogen atoms, making it partially saturated
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[h]quinolin-4-ol, 6-chloro-1,2,3,4-tetrahydro- can be achieved through several synthetic routes. One common method involves the cyclization of aniline derivatives with β-ketoesters, followed by chlorination and reduction steps. The Skraup synthesis is another well-known method for preparing quinoline derivatives, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings to produce Benzo[h]quinolin-4-ol, 6-chloro-1,2,3,4-tetrahydro- on a commercial scale.
化学反応の分析
Types of Reactions
Benzo[h]quinolin-4-ol, 6-chloro-1,2,3,4-tetrahydro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form fully saturated derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, fully saturated tetrahydroquinoline derivatives, and various substituted quinoline compounds.
科学的研究の応用
Benzo[h]quinolin-4-ol, 6-chloro-1,2,3,4-tetrahydro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
作用機序
The mechanism of action of Benzo[h]quinolin-4-ol, 6-chloro-1,2,3,4-tetrahydro- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as DNA gyrase and topoisomerase IV, which are essential for DNA replication in bacteria . This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death. Additionally, the compound’s ability to interact with cellular membranes and proteins contributes to its antimicrobial and antiviral activities.
類似化合物との比較
Benzo[h]quinolin-4-ol, 6-chloro-1,2,3,4-tetrahydro- can be compared with other similar compounds, such as:
Quinoline: A basic heterocyclic compound with a similar structure but lacking the hydroxyl and chlorine substituents.
Isoquinoline: Another heterocyclic compound with a similar structure but differing in the position of the nitrogen atom.
4-Hydroxyquinoline: Similar to Benzo[h]quinolin-4-ol, 6-chloro-1,2,3,4-tetrahydro-, but without the chlorine atom and tetrahydro designation.
The uniqueness of Benzo[h]quinolin-4-ol, 6-chloro-1,2,3,4-tetrahydro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
38554-04-0 |
|---|---|
分子式 |
C13H12ClNO |
分子量 |
233.69 g/mol |
IUPAC名 |
6-chloro-1,2,3,4-tetrahydrobenzo[h]quinolin-4-ol |
InChI |
InChI=1S/C13H12ClNO/c14-11-7-10-12(16)5-6-15-13(10)9-4-2-1-3-8(9)11/h1-4,7,12,15-16H,5-6H2 |
InChIキー |
HZAWJXWACYBXRE-UHFFFAOYSA-N |
正規SMILES |
C1CNC2=C(C1O)C=C(C3=CC=CC=C32)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Oxo-4-[2-(2H-tetrazol-5-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14677483.png)
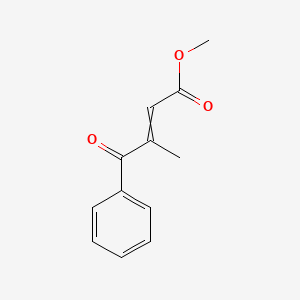
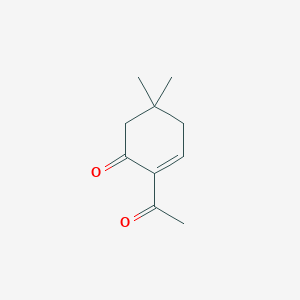
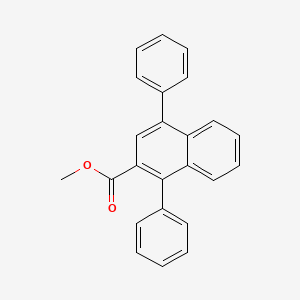
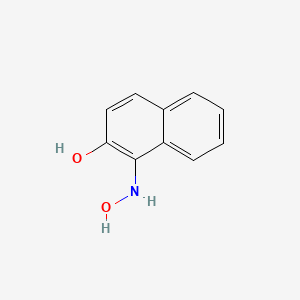

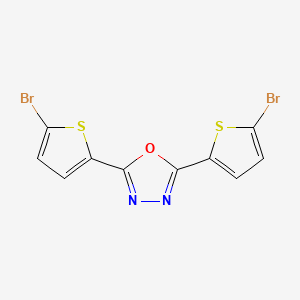

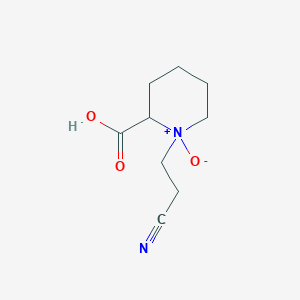
![6H-Spiro[bicyclo[3.3.1]nonane-2,2'-[1,3]dithiolan]-6-one](/img/structure/B14677532.png)
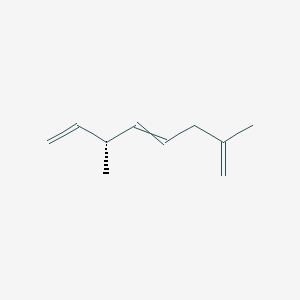
![7-Ethyl-5-phenyl-3,4-dihydro-2h-thieno[2,3-e][1,4]diazepin-2-one](/img/structure/B14677534.png)
